molecular formula C30H48O4 B1663638 Alisol B CAS No. 18649-93-9

Alisol B

Katalognummer: B1663638
CAS-Nummer: 18649-93-9
Molekulargewicht: 472.7 g/mol
InChI-Schlüssel: GBJKHDVRXAVITG-DXYWBWDESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alisol B is a triterpenoid compound derived from the rhizome of Alisma orientale, a plant commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-proliferative, and hepatoprotective effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Alisol B can be isolated from the chloroform-soluble extract of Alisma orientale using centrifugal partition chromatography coupled with evaporative light scattering detection. The two-phase solvent system used for this separation consists of n-hexane, ethyl acetate, methanol, and water in a ratio of 10:2:10:7 .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of Alisma orientale rhizomes using supercritical fluid extraction followed by high-speed countercurrent chromatography. This method ensures high purity and yield of this compound .

Analyse Chemischer Reaktionen

Hydrolysis of Alisol B 23-Acetate (AB23A)

AB23A, a major precursor of this compound in Rhizoma Alismatis, undergoes rapid hydrolysis to form this compound in human biological systems .

Key Reaction Details

  • Enzymes Involved :

    • Human butyrylcholinesterase (hBchE) in plasma

    • Human carboxylesterases (hCES) in liver and intestinal tissues

    • Human serum albumin (hSA) via pseudo-esterase activity

  • Reaction Conditions :

    • Plasma, liver microsomes (HLMs), and intestinal microsomes (HIMs) at 37°C

    • Half-lives:

      • HLMs: 41.00 min

      • HIMs: 68.00 min

      • Plasma: 114.95 min

  • Outcome : AB23A → this compound via deacetylation at position 23 .

Reaction Type Enzymes/Agents Half-life Product
HydrolysishBchE, hCES, hSA41–115 minThis compound

Structural Modifications of this compound Derivatives

This compound 23-acetate (AB23A) undergoes chemical transformations to yield bioactive derivatives:

Epoxidation

  • Reaction : AB23A reacts with m-chloroperoxybenzoic acid (mCPBA) in dichloromethane.

  • Product : 13β,17β-epoxy-23-acetate-alisol B (epoxide derivative) .

Amination at C-3

  • Reaction : AB23A reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine/MeOH.

  • Product : C-3 aminated derivative of AB23A .

Deacetylation

  • Reaction : AB23A treated with NaOH yields this compound (deacetylation at position 23) .

Modification Type Reagent Conditions Product
EpoxidationmCPBACH₂Cl₂, RT13β,17β-epoxy-23-acetate-alisol B
AminationNH₂OH·HCl/pyridineMeOH, RTC-3 aminated AB23A derivative
DeacetylationNaOHBasic conditionsThis compound

Oxidative Metabolism

This compound undergoes cytochrome P450 (CYP)-mediated oxidative metabolism, though specific pathways remain understudied in humans. In animal models, CYP enzymes metabolize this compound into oxidative derivatives .

Covalent Modification of Human Serum Albumin (hSA)

AB23A covalently modifies multiple lysine residues of hSA during hydrolysis, indicating pseudo-esterase activity. This interaction does not alter this compound’s FXR agonist effects .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Alisol B exhibits a range of biological activities, including:

  • Anti-tumor Effects : this compound has been identified as a potent inducer of autophagy in cancer cells. It activates the CaMKK-AMPK-mTOR signaling pathway, leading to increased autophagic flux and cell death across various cancer cell lines. This property positions this compound as a promising candidate for cancer therapy .
  • Renal Protection : Recent studies indicate that this compound can alleviate acute kidney injury (AKI) induced by cisplatin through the inhibition of soluble epoxide hydrolase (sEH). This mechanism involves the modulation of p53, NF-κB, and Nrf2 signaling pathways, suggesting its potential as a therapeutic agent for renal diseases .
  • Anti-inflammatory Effects : this compound demonstrates anti-inflammatory properties by reducing inflammatory cytokines and oxidative stress markers in various models. Its ability to modulate immune responses makes it relevant in treating conditions like asthma and other inflammatory diseases .

Case Study 1: Cancer Therapeutics

In a study examining the effects of this compound on cancer cell lines, it was found that treatment led to significant cell cycle arrest at the G1 phase and increased autophagic activity. The study highlighted that this compound could potentially be developed into a prodrug for cancer therapy, similar to thapsigargin .

Case Study 2: Acute Kidney Injury

A mouse model of cisplatin-induced AKI was utilized to investigate the protective effects of this compound. Results showed that this compound significantly reduced renal tubular apoptosis and inflammatory responses, indicating its therapeutic potential in preventing kidney damage .

Case Study 3: Allergic Asthma

Research involving an ovalbumin-induced allergic asthma model demonstrated that this compound 23-acetate effectively suppressed immune responses and reduced airway inflammation. This suggests its potential use in treating allergic conditions .

Data Tables

The following table summarizes key findings from various studies on this compound:

Application Area Mechanism Study Reference
Anti-cancerInduces autophagy via CaMKK-AMPK-mTOR pathway
Renal protectionInhibits sEH; modulates p53, NF-κB, Nrf2 pathways
Anti-inflammatoryReduces cytokines; alleviates oxidative stress
Allergic conditionsSuppresses immune response in asthma model

Biologische Aktivität

Alisol B, a natural triterpenoid derived from the rhizome of Alisma orientale, has garnered significant attention in recent years due to its diverse biological activities, particularly in cancer treatment and metabolic disorders. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits multiple mechanisms through which it exerts its biological effects:

  • Induction of Autophagy : this compound has been identified as a potent inducer of autophagy across various cancer cell lines. It activates the CaMKK-AMPK-mTOR signaling pathway, leading to increased autophagic flux and cell cycle arrest at the G1 phase, ultimately resulting in apoptosis .
  • Calcium Mobilization : The compound induces calcium mobilization from internal stores, which is critical for triggering autophagy and endoplasmic reticulum (ER) stress responses. This disruption in calcium homeostasis contributes to apoptotic cell death .
  • Regulation of Lipid Metabolism : this compound has demonstrated protective effects against non-alcoholic steatohepatitis (NASH) by regulating the RARα-PPARγ-CD36 transcriptional cascade. It reduces lipid accumulation in hepatocytes and decreases inflammatory cytokine levels, thereby ameliorating liver injury .
  • Anti-inflammatory Effects : The compound shows anti-inflammatory properties by modulating various signaling pathways, including the JNK/NF-κB pathway, which is involved in the expression of pro-inflammatory cytokines .

In Vitro Studies

Several studies have highlighted the efficacy of this compound in vitro:

  • Cancer Cell Lines : In experiments involving different cancer cell lines, this compound treatment resulted in increased autophagic activity and significant cell death. It was found to be more effective than other compounds tested, establishing it as a promising candidate for cancer therapy .
  • Metabolic Disorders : In hepatocyte models, this compound reduced lipid accumulation induced by palmitate and alleviated lipotoxicity through CD36 suppression. This effect was linked to enhanced expression of RARα and downregulation of PPARγ .

In Vivo Studies

Recent animal studies have provided further insights into the therapeutic potential of this compound:

  • NASH Models : In murine models of NASH, this compound administration resulted in significant reductions in hepatic steatosis and inflammation. Histological analyses revealed decreased collagen deposition and improved liver function markers (ALT and AST levels) after treatment .
  • Colorectal Cancer Models : this compound 23-acetate (AB23A), a derivative of this compound, was shown to reduce tumor burden and alleviate symptoms in azoxymethane/dextran sodium sulfate (AOM/DSS)-induced colorectal cancer models. The treatment led to improvements in histopathological scores compared to control groups .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusKey FindingsReference
Autophagy InductionIncreased autophagic flux; apoptosis in cancer cells
NASH TreatmentReduced lipid accumulation; improved liver function
Colorectal CancerDecreased tumor burden; improved histological scores
Anti-inflammatory MechanismsModulation of JNK/NF-κB pathway; decreased inflammatory cytokines

Case Studies

  • Hepatocyte Lipotoxicity : A study demonstrated that this compound effectively decreased palmitate-induced lipid accumulation in primary mouse hepatocytes through CD36 suppression and regulation of the RARα pathway .
  • Cancer Therapeutics : In gastric cancer cells (AGS), AB23A showed significant anticancer efficacy through cell viability assays and apoptosis-related assays, indicating its potential as a therapeutic agent against gastric cancer .

Eigenschaften

CAS-Nummer

18649-93-9

Molekularformel

C30H48O4

Molekulargewicht

472.7 g/mol

IUPAC-Name

(8S,9S,10S,11S,14R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H48O4/c1-17(15-21(32)25-27(4,5)34-25)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32H,9-16H2,1-8H3/t17-,20+,21?,22?,24+,25?,28+,29+,30+/m1/s1

InChI-Schlüssel

GBJKHDVRXAVITG-DXYWBWDESA-N

SMILES

CC(CC(C1C(O1)(C)C)O)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O

Isomerische SMILES

C[C@H](CC(C1C(O1)(C)C)O)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C(C5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O

Kanonische SMILES

CC(CC(C1C(O1)(C)C)O)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O

Synonyme

alisol B

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alisol B
Reactant of Route 2
Alisol B
Reactant of Route 3
Alisol B
Reactant of Route 4
Alisol B
Reactant of Route 5
Alisol B
Reactant of Route 6
Alisol B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.